3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyrazole ringThe trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This is followed by lithiation and trapping with electrophiles to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The separation of regioisomeric mixtures can be optimized using boiling point pressure diagram analysis .
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its targets, increasing its efficacy. The exact molecular targets and pathways depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound also contains a trifluoromethyl group and is used in similar applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group attached to a pyrazole ring.
Uniqueness
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific structure, which combines a trifluoromethyl group with a pyrazole ring and a propan-1-amine moiety. This combination enhances its biological activity and metabolic stability, making it a valuable compound in various fields .
Properties
CAS No. |
1245772-91-1 |
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Molecular Formula |
C8H12F3N3 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H12F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2-4,12H2,1H3 |
InChI Key |
QBXXUVMGSAVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCCN |
Origin of Product |
United States |
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